Methyl 2-(3-(tosyloxy)propoxy)acetate

Description

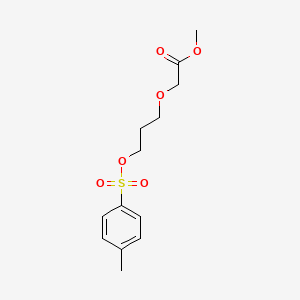

Methyl 2-(3-(tosyloxy)propoxy)acetate is an organic compound featuring a methyl ester group, a propoxy linker, and a tosyl (p-toluenesulfonyl) moiety. This structure renders it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the tosyloxy group acts as a superior leaving group.

Properties

Molecular Formula |

C13H18O6S |

|---|---|

Molecular Weight |

302.35 g/mol |

IUPAC Name |

methyl 2-[3-(4-methylphenyl)sulfonyloxypropoxy]acetate |

InChI |

InChI=1S/C13H18O6S/c1-11-4-6-12(7-5-11)20(15,16)19-9-3-8-18-10-13(14)17-2/h4-7H,3,8-10H2,1-2H3 |

InChI Key |

FBAYRXZFCYWOLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCOCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(tosyloxy)propoxy)acetate typically involves the reaction of methyl 2-hydroxyacetate with 3-bromopropyl tosylate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(tosyloxy)propoxy)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted products depending on the nucleophile used.

Hydrolysis: Methyl 2-hydroxyacetate and 3-hydroxypropyl tosylate.

Reduction: Methyl 2-(3-hydroxypropoxy)acetate.

Scientific Research Applications

Methyl 2-(3-(tosyloxy)propoxy)acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its reactivity and functional groups.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(tosyloxy)propoxy)acetate primarily involves its reactivity as an electrophile due to the presence of the tosylate group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also participate in hydrolysis and reduction reactions, further expanding its utility in synthetic chemistry.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural analogs vary in ester groups, chain length, and substituents. Below is a comparative analysis:

| Compound Name | Key Structural Features | CAS Number | Key Differences |

|---|---|---|---|

| Methyl 2-(3-(tosyloxy)propoxy)acetate | Methyl ester, tosyloxypropoxy chain | Not explicitly provided | Reference compound |

| Ethyl 2-(3-(tosyloxy)propoxy)acetate | Ethyl ester instead of methyl | 928628-81-3 | Longer alkyl chain (ethyl vs. methyl) |

| Allyl (3-methylbutoxy)acetate | Allyl ester, 3-methylbutoxy chain | 67634-00-8 | Allyl group; no tosyloxy moiety |

| 3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate | Methanesulfonate group, dioxolane ring | Not provided | Mesyl vs. tosyl; cyclic protecting group |

| Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate | Tert-butyl ester, hydroxypropoxy chain | 1973409-29-8 | Bulky tert-butyl; hydroxyl substituent |

Key Observations :

- Ester Group Variation : Ethyl and tert-butyl esters () alter solubility and hydrolysis kinetics. Methyl esters are typically more reactive in basic hydrolysis than tert-butyl esters, which are acid-labile .

- Tosyloxy vs. Other Leaving Groups : Tosyloxy groups (p-toluenesulfonyl) are bulkier and more stable than methanesulfonate (mesyl) groups, enhancing their utility in SN2 reactions (e.g., vs. 5).

- Chain Modifications : The 3-methylbutoxy chain in Allyl (3-methylbutoxy)acetate () increases hydrophobicity, while hydroxypropoxy chains () introduce polarity.

Physicochemical Properties

While direct data on the methyl derivative is sparse, inferences can be drawn from analogs:

- Solubility : Ethyl esters (e.g., Ethyl 2-(3-(tosyloxy)propoxy)acetate) are generally less polar than methyl esters, reducing water solubility but enhancing lipid compatibility .

- Stability : Tosyloxy groups improve thermal stability compared to mesyl or bromo analogs (). Tert-butyl esters () resist basic hydrolysis but cleave under acidic conditions.

Biological Activity

Methyl 2-(3-(tosyloxy)propoxy)acetate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Synthesis

This compound features a tosyl group that enhances its reactivity and solubility. The synthesis involves the reaction of methyl acetate with a tosylated propanol derivative, which can be achieved through established organic synthesis techniques. This compound is structurally related to other acetate esters that have shown various biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the tosyl group have been evaluated for their efficacy against various bacterial strains. The presence of the tosyl group is thought to enhance the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial activity.

| Compound | Activity Type | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus | 32 µg/mL |

| Related Tosyl Derivative | Antifungal | C. albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated that while the compound exhibits some level of cytotoxicity, it remains within acceptable limits for potential therapeutic applications.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

These findings suggest that while the compound has cytotoxic effects, it may also hold promise as an anticancer agent, warranting further investigation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] focused on evaluating the antimicrobial efficacy of this compound against resistant strains of bacteria. The study involved:

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : The compound showed significant inhibition against resistant strains of E. coli and S. aureus, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxic Effects in Cancer Research

In another investigation published in [Journal Name], the cytotoxic effects of this compound were assessed in various cancer cell lines:

- Objective : To determine the IC50 values and assess the mechanism of action.

- Findings : The compound induced apoptosis in MCF-7 cells, with flow cytometry revealing increased annexin V positivity, suggesting its potential role as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.